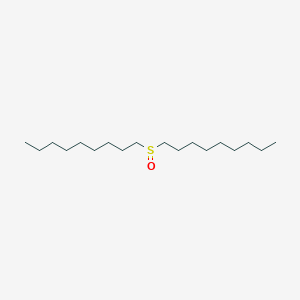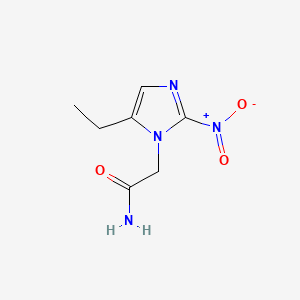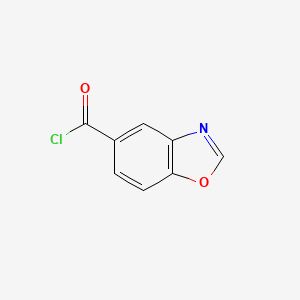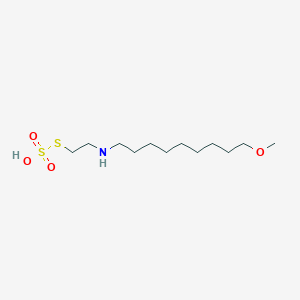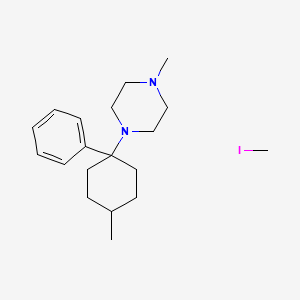
1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide is a chemical compound known for its role as a non-selective nicotinic acetylcholine receptor agonist. This compound is used in various scientific research applications due to its specific action on ganglia and adrenal medullary tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide typically involves the reaction of 4-methyl-1-phenylcyclohexylamine with 1,1-dimethylpiperazine in the presence of an iodinating agent. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the iodide position, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying nicotinic acetylcholine receptors.
Mechanism of Action
The compound acts as a non-selective nicotinic acetylcholine receptor agonist. It stimulates sympathetic ganglia and adrenal medullary tissue, leading to the release of neurotransmitters such as acetylcholine. This action is mediated through the binding of the compound to nicotinic acetylcholine receptors, which are ion channels that, when activated, allow the influx of cations like sodium and calcium, leading to cellular depolarization and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-4-phenylpiperazinium iodide: Another non-selective nicotinic acetylcholine receptor agonist with similar applications.
N1-acetyl-N4-dimethyl-piperazinium iodide: Known for its central nicotinic action.
Uniqueness
1,1-Dimethyl-4-(4-methyl-1-phenylcyclohexyl)piperazinium, iodide is unique due to its specific action on both ganglia and adrenal medullary tissue, making it particularly useful in the diagnosis of pheochromocytoma and in studies involving autonomic regulation .
Properties
CAS No. |
21602-29-9 |
|---|---|
Molecular Formula |
C19H31IN2 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
iodomethane;1-methyl-4-(4-methyl-1-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C18H28N2.CH3I/c1-16-8-10-18(11-9-16,17-6-4-3-5-7-17)20-14-12-19(2)13-15-20;1-2/h3-7,16H,8-15H2,1-2H3;1H3 |
InChI Key |
SIDPGRYHNJKNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C2=CC=CC=C2)N3CCN(CC3)C.CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


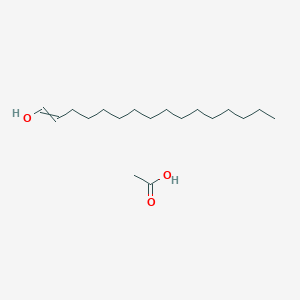

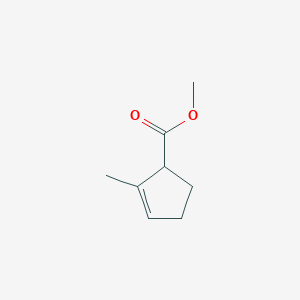
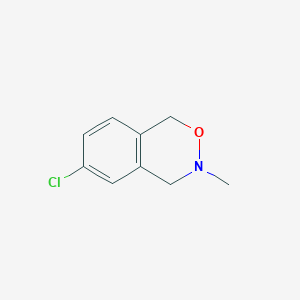
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
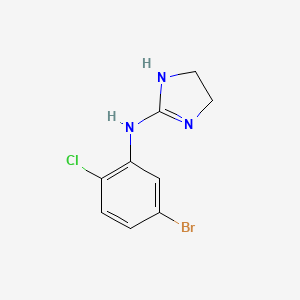
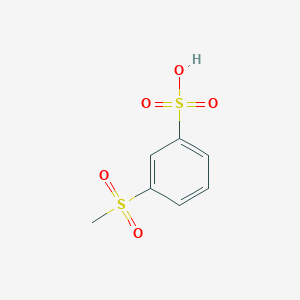
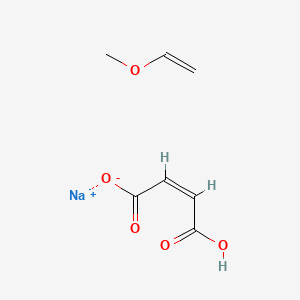
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
